Based on the structural features, future research on 3-HODA hydrochloride could explore:
HADA hydrochloride, or 3-hydroxy-7-amino-2-N,N-dimethyl-2-oxo-1,2-dihydroquinoline hydrochloride, is a fluorescent D-amino acid derivative primarily used in biological research. This compound is characterized by its ability to label peptidoglycans in live bacteria, enabling researchers to study bacterial cell wall synthesis and dynamics. HADA hydrochloride emits fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength of around 450 nm, making it suitable for various imaging techniques in microbiology and cell biology .
HADA hydrochloride does not participate in typical acid-base reactions like stronger acids such as hydrochloric acid. Instead, its chemical behavior is more aligned with that of amino acids and fluorescent probes. In biological systems, it can be incorporated into peptidoglycan layers during bacterial cell wall synthesis, where it acts as a marker for studying growth and division processes. The incorporation mechanism involves non-canonical pathways facilitated by specific enzymes known as L,D-transpeptidases .
HADA hydrochloride exhibits significant biological activity by serving as a non-toxic fluorescent probe for live-cell imaging. Its primary application lies in labeling peptidoglycans in diverse bacterial species, allowing researchers to visualize and study cell wall synthesis without affecting the growth rates of the bacteria. This property makes HADA hydrochloride a valuable tool for investigating bacterial physiology and the mechanisms underlying cell wall formation .
HADA hydrochloride is primarily utilized in microbiological research for:
Interaction studies involving HADA hydrochloride focus on its incorporation into bacterial cell walls and its interactions with peptidoglycan biosynthetic enzymes. Notably, studies have shown that HADA can be asymmetrically incorporated into the cell wall by L,D-transpeptidases, which are crucial for maintaining bacterial shape and integrity during growth. This specificity allows researchers to track changes in cell wall composition over time and under different growth conditions .
HADA hydrochloride belongs to a class of compounds known as fluorescent D-amino acids (FDAAs). Other similar compounds include:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
NADA (NBD-amino-D-alanine) | Fluorescent probe emitting at ~450 nm | Lower photo-stability compared to HADA |
FDL (Fluorescein-D-lysine) | Bright fluorescence with emission ~550 nm | Larger size limits incorporation in Gram-negative bacteria |
TDL (TAMRA-D-lysine) | Emission at ~575 nm | Higher brightness but limited metabolic incorporation |
HADA's uniqueness lies in its balance between brightness, ease of incorporation into bacterial cells, and cost-effectiveness compared to other FDAAs .
HADA hydrochloride is incorporated into bacterial peptidoglycan through the activity of two major enzyme classes: L,D-transpeptidases and D,D-transpeptidases. These enzymes catalyze the formation of peptide crosslinks between PG strands, a process essential for maintaining cell wall integrity. L,D-transpeptidases mediate the formation of 3,3-crosslinks by transferring the acyl group from the fourth residue of a donor peptide (e.g., meso-diaminopimelic acid) to the third residue of an acceptor peptide. In contrast, D,D-transpeptidases generate 4,3-crosslinks between the fourth D-alanine of a donor peptide and the third residue of an acceptor peptide.
HADA’s D-alanine backbone allows it to serve as a substrate for these enzymes. For example, in Mycobacterium smegmatis, L,D-transpeptidases asymmetrically incorporate HADA into PG at septal and peripheral growth zones, as demonstrated by fluorescence microscopy. Mutant strains lacking L,D-transpeptidases exhibit significantly reduced HADA incorporation, confirming the enzyme’s role. Similarly, in Escherichia coli, D,D-transpeptidases incorporate HADA into pentapeptide precursors, particularly in strains lacking D,D-carboxypeptidases (e.g., ΔdacA mutants). This results in a 2-fold increase in HADA signal compared to wild-type cells, as pentapeptides accumulate when carboxypeptidase activity is absent.
The specificity of HADA incorporation varies with enzymatic context. In Bacillus subtilis, pretreatment with E. coli PBP4 (a D,D-carboxypeptidase/endopeptidase) completely removes HADA fluorescence from pentapeptides, confirming that D,D-transpeptidases primarily incorporate the probe into these structures. Conversely, in Staphylococcus aureus, L,D-transpeptidase LdtA incorporates HADA into tetrapeptides, with a 7-fold increase in signal observed in E. coli Δ6LDT mutants lacking all L,D-transpeptidases.
Table 1: HADA Incorporation Patterns in Bacterial Mutants
Organism | Mutant | Enzyme Activity Affected | HADA Signal Change |
---|---|---|---|
E. coli | Δ6LDT ΔdacA | L,D-TPase deficiency | 2-fold increase |
B. subtilis | ΔdacA | D,D-CPase deficiency | Complete removal* |
S. aureus | Wild-type + LdtA | L,D-TPase overexpression | 7-fold increase |
The retention of HADA fluorescence in bacterial PG is highly pH-dependent due to the activity of endogenous peptidoglycan hydrolases. These enzymes, which remodel the cell wall during growth and division, can remove HADA-labeled peptides unless their activity is inhibited. An optimized protocol for HADA labeling involves rapid acidification to pH 2.25 using sodium citrate buffer, followed by washes at pH 3.0 and neutral phosphate-buffered saline (pH 7.4). This approach preserves septal HADA signals by denaturing hydrolases and reducing their activity.
At neutral pH, hydrolases such as lytic transglycosylases and endopeptidases actively cleave PG, leading to HADA loss at division sites. For instance, in untreated E. coli cells, HADA fluorescence at the septum diminishes within minutes due to hydrolase-mediated PG turnover. Acidic conditions (pH ≤3.0) irreversibly inactivate these enzymes, as demonstrated by the retention of strong HADA signals at septa in citrate-treated cells. This pH-dependent retention is critical for time-resolved studies of PG synthesis, enabling researchers to "freeze" HADA incorporation at specific growth stages.
Table 2: Impact of pH on HADA Label Retention
Condition | pH | Hydrolase Activity | HADA Signal Retention |
---|---|---|---|
Neutral (untreated) | 7.4 | High | Low |
Citrate buffer | 2.25 | None | High |
Post-wash | 3.0 | None | High |
HADA incorporation dynamics vary significantly across bacterial species due to differences in PG structure and enzyme repertoires. In Agrobacterium tumefaciens, a polarly growing organism, HADA labels nascent PG at the growing cell tip, followed by D,D-transpeptidase-mediated incorporation of BADA (a green fluorescent D-amino acid) in subapical regions. This spatial separation reflects the sequential activity of L,D- and D,D-transpeptidases during polar elongation.
Gram-positive organisms like Bacillus subtilis exhibit distinct incorporation mechanisms. Vegetative B. subtilis cells incorporate HADA into pentapeptides via D,D-transpeptidases, but this signal is entirely removed by E. coli PBP4 treatment, indicating the absence of L,D-transpeptidase activity in these cells. In contrast, Mycobacterium smegmatis relies heavily on L,D-transpeptidases for PG crosslinking, resulting in asymmetric HADA distribution at septa and poles.
Key Species-Specific Observations